3,4-Dibromo-Mal-PEG2-Amine

Descripción

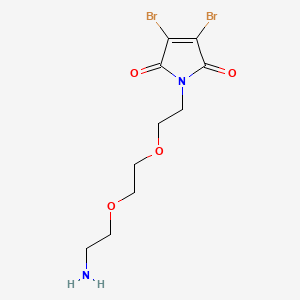

Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBUXFSRLIRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromo-Mal-PEG2-Amine is a heterobifunctional crosslinker that has emerged as a critical tool in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and applications in bioconjugation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable researchers to effectively utilize this versatile linker in their drug development pipelines.

Introduction

The precise and stable linkage of molecular entities is paramount in the design of sophisticated biologic drugs. 3,4-Dibromo-Mal-PEG2-Amine is a linker that offers a unique combination of functionalities to achieve this. It comprises three key components:

-

A 3,4-dibromomaleimide (DBM) group: This moiety is specifically reactive towards thiol groups, particularly the cysteine residues found in proteins. The two bromine atoms act as leaving groups, allowing the DBM to bridge two sulfhydryl groups, such as those formed from the reduction of a disulfide bond in an antibody. This disulfide bridging capability is a significant advantage over traditional maleimide (B117702) linkers.

-

A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two ethylene (B1197577) glycol units impart hydrophilicity to the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially enhance the pharmacokinetic properties of the final molecule.[1]

-

A primary amine (-NH2) group: This terminal amine provides a versatile handle for the attachment of a second molecule of interest, such as a cytotoxic payload for an ADC or an E3 ligase ligand for a PROTAC. This reaction is typically achieved through the formation of a stable amide bond.[2]

This combination of features allows for the site-specific, stable, and efficient conjugation of two different molecules, making 3,4-Dibromo-Mal-PEG2-Amine a valuable asset in modern drug discovery.

Chemical and Physical Properties

The fundamental properties of 3,4-Dibromo-Mal-PEG2-Amine are summarized in the table below. It is important to note that this linker is often supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling.

| Property | Value | Reference |

| Chemical Formula | C10H14Br2N2O4 | [2] |

| Molecular Weight | 386.04 g/mol | [2] |

| CAS Number | 1807534-86-6 | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF, DCM | [2] |

| Storage | Store at -20°C, protected from light and moisture | [2] |

Mechanism of Action in Bioconjugation

The utility of 3,4-Dibromo-Mal-PEG2-Amine lies in its sequential and specific reactivity. The process can be conceptually divided into two stages:

Stage 1: Thiol-Reactive Conjugation via Dibromomaleimide

The dibromomaleimide group reacts efficiently with sulfhydryl groups. In the context of antibody conjugation, this typically involves the reduction of interchain disulfide bonds to generate free cysteine residues. The DBM moiety can then react with two of these cysteine thiols to form a stable, covalent bridge. This "disulfide re-bridging" helps to maintain the structural integrity of the antibody. The reaction proceeds under mild physiological conditions (pH 6.5-7.5).[3]

Following the initial conjugation, a key step to ensure the stability of the linkage is the hydrolysis of the resulting dithiomaleimide to a dithiomaleamic acid. This is typically achieved by incubating the conjugate at a slightly basic pH (around 8.5) and effectively "locks" the conjugate, preventing retro-Michael reactions that can lead to drug deconjugation in vivo.[4]

Stage 2: Amine-Reactive Conjugation

The terminal primary amine on the PEG linker provides a nucleophilic site for the attachment of a second molecule. This is commonly a cytotoxic drug or an E3 ligase binder that has been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or a carboxylic acid that can be activated in situ. This reaction results in the formation of a stable amide bond.

Experimental Protocols

The following protocols are generalized methodologies for the use of 3,4-Dibromo-Mal-PEG2-Amine in the synthesis of an Antibody-Drug Conjugate (ADC). Optimization will be required for specific antibodies and payloads.

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

3,4-Dibromo-Mal-PEG2-Amine (or its Boc-protected precursor if the payload is attached first)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Payload with an amine-reactive functional group (e.g., NHS ester)

-

Reaction buffers: Phosphate-buffered saline (PBS), pH 7.4; Borate (B1201080) buffer, pH 8.5

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

-

Analytical equipment: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC), LC-MS

Protocol for ADC Synthesis

Step 1: Antibody Reduction

-

Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Add a freshly prepared solution of TCEP to the antibody solution. A molar excess of 2.5 to 5 equivalents of TCEP per antibody is a good starting point for partial interchain disulfide reduction.

-

Incubate the reaction at 37°C for 1-2 hours.

Step 2: Conjugation with 3,4-Dibromo-Mal-PEG2-Amine-Payload This protocol assumes the payload has already been conjugated to the amine group of the linker. If not, the payload is added in a subsequent step.

-

Dissolve the 3,4-Dibromo-Mal-PEG2-Amine-payload construct in a suitable organic solvent (e.g., DMSO) at a stock concentration of 10-20 mM.

-

Add the linker-payload solution to the reduced antibody solution. A molar excess of 5-10 equivalents of the linker-payload over the antibody is recommended. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours.

Step 3: Hydrolysis to Maleamic Acid

-

Adjust the pH of the reaction mixture to 8.5 using a borate buffer.

-

Incubate at room temperature for an additional 1-2 hours to facilitate the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[4]

Step 4: Purification of the ADC

-

Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The buffer should be exchanged to a formulation buffer suitable for the ADC (e.g., PBS or a citrate-based buffer).

Step 5: Characterization of the ADC

-

Concentration: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Drug-to-Antibody Ratio (DAR): The average DAR can be determined by UV-Vis spectrophotometry if the drug has a distinct absorbance wavelength from the antibody. HIC is a widely used method to determine the distribution of different drug-loaded species. LC-MS can also be used for accurate DAR determination.

-

Purity and Aggregation: Analyze the ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

-

In Vitro Cell Viability: Assess the potency of the ADC using a cell-based assay with a relevant cancer cell line.

Quantitative Data Presentation

The following tables provide representative data that can be obtained during the characterization of an ADC synthesized using a dibromomaleimide-based linker.

Table 1: Representative Conjugation and Purification Data

| Parameter | Result |

| Initial Antibody Concentration | 10 mg/mL |

| Final ADC Concentration | 8.5 mg/mL |

| Process Yield | 85% |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 |

| Monomer Purity (by SEC) | >98% |

Table 2: In Vitro Stability of a Dibromomaleimide-Linked ADC

| Time Point | % Intact ADC in Human Serum (37°C) |

| 0 hours | 100% |

| 24 hours | >99% |

| 48 hours | >99% |

| 7 days | >99% |

| Data derived from stability studies on similar dibromomaleimide conjugates.[5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an Antibody-Drug Conjugate using 3,4-Dibromo-Mal-PEG2-Amine.

References

- 1. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]

- 3. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG2-Amine is a heterobifunctional crosslinker that has garnered significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a dibromomaleimide moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine, offers a versatile platform for the site-specific modification of biomolecules. This guide provides a comprehensive overview of the chemical structure, properties, and applications of 3,4-Dibromo-Mal-PEG2-Amine, with a focus on its utility in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

The fundamental structure of 3,4-Dibromo-Mal-PEG2-Amine consists of a central 3,4-dibromomaleimide ring connected to a primary amine via a two-unit polyethylene glycol linker. This structure provides two distinct reactive sites: the dibromomaleimide group for thiol-reactive conjugation and the terminal amine for coupling with various electrophiles.

The dibromomaleimide group is particularly noteworthy for its ability to react with two free thiols, such as those generated from the reduction of a disulfide bond in a protein. This "disulfide bridging" capability allows for the creation of stable, covalent linkages that maintain the overall structure of the parent biomolecule. The PEG2 linker enhances the aqueous solubility of the molecule and provides spatial separation between the conjugated moieties.

Several variants of this linker are commercially available, including the TFA (trifluoroacetic acid) salt and a Boc (tert-butyloxycarbonyl)-protected amine version. The TFA salt enhances solubility and stability, while the Boc-protected form allows for orthogonal reaction strategies, where the amine is deprotected under acidic conditions to enable subsequent conjugation.

Quantitative Data Summary

The following tables summarize the key quantitative properties of 3,4-Dibromo-Mal-PEG2-Amine and its common derivatives.

Table 1: Properties of 3,4-Dibromo-Mal-PEG2-Amine

| Property | Value |

| Molecular Formula | C₁₀H₁₄Br₂N₂O₄ |

| Molecular Weight | 386.04 g/mol |

| CAS Number | 1807534-86-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| Storage | -20°C, sealed from moisture |

Table 2: Properties of 3,4-Dibromo-Mal-PEG2-Amine TFA Salt

| Property | Value |

| Molecular Formula | C₁₂H₁₅Br₂F₃N₂O₆ |

| Molecular Weight | 500.06 g/mol |

| CAS Number | 2296708-07-9 |

| Appearance | White to off-white solid |

| Solubility | ≥ 100 mg/mL in H₂O and DMSO |

| Storage | -20°C, sealed from moisture |

Table 3: Properties of 3,4-Dibromo-Mal-PEG2-Boc-Amine

| Property | Value |

| Molecular Formula | C₁₅H₂₂Br₂N₂O₆ |

| Molecular Weight | 486.15 g/mol |

| CAS Number | 1807537-43-4 |

| Appearance | Solid |

| Storage | -20°C |

Experimental Protocols

Proposed Synthesis of 3,4-Dibromo-Mal-PEG2-Amine

A likely synthetic pathway involves a two-step process:

-

Formation of the Maleamic Acid Intermediate: Reaction of a mono-Boc-protected PEG2-diamine with dibromomaleic anhydride (B1165640) in an aprotic solvent (e.g., dichloromethane (B109758) or DMF) would yield the corresponding maleamic acid intermediate.

-

Cyclization to the Maleimide (B117702): The maleamic acid is then cyclized to the dibromomaleimide by heating in the presence of a dehydrating agent, such as acetic anhydride or by using a carbodiimide (B86325) coupling agent.

-

Deprotection: The final step involves the removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), to yield the desired 3,4-Dibromo-Mal-PEG2-Amine.

General Protocol for Antibody Disulfide Bridging

This protocol outlines a general procedure for conjugating a 3,4-dibromomaleimide-PEG linker to an antibody via disulfide bridging.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

3,4-Dibromo-Mal-PEG2-Amine derivative (e.g., TFA salt)

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

-

Add a 10- to 50-fold molar excess of the reducing agent (TCEP is often preferred as it does not contain a free thiol that can react with the maleimide).

-

Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Prepare a stock solution of the 3,4-Dibromo-Mal-PEG2-Amine derivative in an appropriate solvent (e.g., DMSO or DMF).

-

Add a 5- to 20-fold molar excess of the dibromomaleimide linker to the reduced antibody solution.

-

Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

-

-

Quenching:

-

Add a 10-fold molar excess of the quenching reagent (N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting antibody conjugate using size-exclusion chromatography to remove excess linker, reducing agent, and quenching reagent.

-

Analyze the purified conjugate by SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.

-

Applications in Drug Development

The unique properties of 3,4-Dibromo-Mal-PEG2-Amine make it a valuable tool in the development of targeted therapeutics, particularly in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the dibromomaleimide moiety allows for the site-specific conjugation of a cytotoxic payload to an antibody by bridging the reduced interchain disulfide bonds. This results in a more homogeneous product with a defined drug-to-antibody ratio, which is crucial for consistent efficacy and safety. The primary amine of the linker can be used to attach the cytotoxic drug, either directly or through an additional cleavable or non-cleavable linker.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. 3,4-Dibromo-Mal-PEG2-Amine can serve as a versatile linker in PROTAC synthesis. The amine group can be coupled to a ligand for the target protein, while the dibromomaleimide can be used to attach a ligand for an E3 ligase, often through conjugation to a cysteine residue on the E3 ligase ligand. The PEG linker provides the necessary flexibility and spacing to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathways

The primary signaling pathway associated with the application of 3,4-Dibromo-Mal-PEG2-Amine in PROTACs is the ubiquitin-proteasome system (UPS) . PROTACs hijack this endogenous cellular machinery to achieve targeted protein degradation.

The Chemistry and Application of Dibromomaleimide in Thiol Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between dibromomaleimide (DBM) and thiols, a cornerstone of modern bioconjugation strategies. This powerful chemistry offers a versatile platform for the site-specific modification of peptides, proteins, antibodies, and other biomolecules, with significant implications for drug development, diagnostics, and fundamental biological research.

Core Reaction Mechanism: A Tale of Two Steps

The reaction of dibromomaleimide with thiols is a nuanced process that proceeds through a rapid substitution followed by an optional, yet often crucial, hydrolysis step for stabilization. This two-stage mechanism provides a high degree of control over the final conjugate's properties.

Step 1: Rapid Thiol Substitution

Unlike traditional maleimides that react with thiols via a Michael addition, dibromomaleimide undergoes a rapid sequential substitution of its two bromine atoms.[1] The bromine atoms act as excellent leaving groups, facilitating a swift and highly selective reaction with thiol nucleophiles, such as the side chain of a cysteine residue.[2] This initial reaction results in the formation of a dithiomaleimide conjugate.[3] The reaction is typically complete within minutes.[2]

The versatility of this reaction allows for two primary modes of conjugation:

-

Single Thiol Modification: A single cysteine can react to displace one bromine atom, leaving the second bromine available for subsequent reaction with another thiol-containing molecule. This enables the sequential introduction of two different functionalities.

-

Disulfide Bridging: Two proximal thiols, often generated from the reduction of a disulfide bond, can react with a single dibromomaleimide molecule to form a stable bridge.[2] This is particularly valuable in antibody-drug conjugate (ADC) development, where it allows for the re-bridging of interchain disulfide bonds, maintaining the antibody's structural integrity.[4][5]

Step 2: Hydrolysis for Enhanced Stability

The initially formed dithiomaleimide conjugate, while formed rapidly, can be susceptible to retro-Michael type reactions in the presence of other thiols, such as glutathione (B108866) in the intracellular environment.[2] To create a more robust and stable linkage, the maleimide (B117702) ring of the dithiomaleimide conjugate can undergo hydrolysis.[2] This ring-opening reaction forms a highly stable dithiomaleamic acid, which "locks" the conjugate and prevents cleavage by thiol exchange.[4]

The rate of this hydrolysis is highly dependent on the pH of the reaction medium and the substituents on the dibromomaleimide.[4] Electron-withdrawing groups on the nitrogen atom of the maleimide can significantly accelerate the rate of hydrolysis.[4]

Quantitative Data Summary

The kinetics of the dibromomaleimide-thiol reaction and the subsequent hydrolysis are critical parameters for designing and optimizing bioconjugation protocols.

Reaction and Hydrolysis Kinetics

| Compound | Condition | Half-life (t½) | Reference |

| Dibromomaleimide (DBM) | pH 8.0 | < 1 minute | [2] |

| Dithiomaleimide-Antibody Conjugate (C-2 linker) | pH 8.5 | 16-19 minutes | [4][6] |

| Dithiomaleimide-Antibody Conjugate (C-6 linker) | pH 8.5 | 48 hours | [4][6] |

Table 1: Hydrolysis Half-lives of Dibromomaleimide and Dithiomaleimide Conjugates.

Reversibility of Dithiomaleimide Linkage

The dithiomaleimide linkage can be cleaved under reducing conditions, a property that can be exploited for controlled release applications.

| Conjugate | Condition | Observation | Reference |

| Dithiomaleimide-Protein Conjugate | Excess 2-mercaptoethanol (B42355) or glutathione | Complete cleavage to regenerate the free thiol | [7] |

| Dithiomaleimide-based FRET probe | 1 mM Glutathione | Cleavage with first-order kinetics | [8] |

Table 2: Reversibility of Dithiomaleimide Conjugates in the Presence of Excess Thiols.

Experimental Protocols

The following protocols provide detailed methodologies for the reduction of disulfide bonds and subsequent conjugation with dibromomaleimide, as cited in the literature.

General Workflow for Disulfide Bridging

Protocol for Disulfide Bridging of Somatostatin (B550006)

This protocol details the re-bridging of the disulfide bond in the peptide hormone somatostatin using dibromomaleimide.[2]

Materials:

-

Lyophilized somatostatin

-

Reaction Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile (B52724) (ACN) and 2.5% dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Dibromomaleimide (DBM) solution

-

Acetonitrile (ACN) and water with 0.1% formic acid for LC-MS analysis

Procedure:

-

Peptide Preparation and Reduction:

-

Dissolve lyophilized somatostatin in the reaction buffer to a final concentration of 0.25 mg/mL (152.6 µM).

-

Add 1.1 equivalents of TCEP to the somatostatin solution.

-

Incubate the mixture for 1 hour at 20°C to ensure complete reduction of the disulfide bond. Confirmation of reduction can be performed by LC-MS.

-

-

Conjugation Reaction:

-

To the solution of reduced somatostatin, add 1.1 equivalents of dibromomaleimide.

-

Allow the reaction to proceed for 1 hour at 20°C.

-

-

Analysis:

-

Analyze the reaction mixture by LC-MS to confirm the quantitative formation of the bridged conjugate.

-

Protocol for Antibody Conjugation

This protocol outlines a general procedure for the conjugation of a dibromomaleimide derivative to an antibody, such as trastuzumab, by targeting interchain disulfide bonds.[4][9][10]

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

TCEP solution

-

Dibromomaleimide-payload conjugate solution (e.g., DBM-MMAF) in an organic solvent like DMF or DMSO

-

Desalting column for purification

-

Buffers for analysis (e.g., for SDS-PAGE and LC-MS)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution to a concentration of approximately 2 mg/mL.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate for approximately 30 minutes at room temperature to reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Immediately after reduction, add the dibromomaleimide-payload solution to the reduced antibody. The molar ratio of the DBM conjugate to the antibody may need to be optimized but is typically in the range of 4-8 fold excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Hydrolysis (Optional but Recommended for Stability):

-

Adjust the pH of the reaction mixture to 8.5 to accelerate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.

-

Incubate for an additional hour.

-

-

Purification:

-

Remove excess unconjugated dibromomaleimide-payload and TCEP by passing the reaction mixture through a desalting column.

-

-

Analysis:

-

Characterize the resulting antibody-drug conjugate by methods such as SDS-PAGE to determine the degree of conjugation and LC-MS to confirm the identity and purity of the product.

-

Applications in Drug Development and Research

The unique reactivity of dibromomaleimide has led to its widespread adoption in various areas of drug development and biomedical research.

-

Antibody-Drug Conjugates (ADCs): Dibromomaleimide is extensively used to create homogeneous and stable ADCs by bridging the interchain disulfide bonds of antibodies.[4][5] This site-specific conjugation ensures a well-defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and therapeutic efficacy.[5]

-

Peptide and Protein Modification: The ability to link two thiol-containing molecules makes DBM an ideal tool for creating complex bioconjugates, such as peptide-drug conjugates and functionalized proteins.[7]

-

Fluorescent Probes: Dibromomaleimide derivatives can be used to develop fluorescent probes for detecting thiols or for tracking the delivery and release of therapeutic agents.[11][12][13]

-

Polymer Chemistry: The reaction of dithiols with dibromomaleimide can be used to synthesize degradable polythioethers, which have potential applications in drug delivery and materials science.[1]

Conclusion

The reaction of dibromomaleimide with thiols provides a robust and versatile methodology for the precise chemical modification of biomolecules. Its rapid kinetics, high selectivity for thiols, and the ability to form stable, bridged structures have established it as a critical tool for researchers, scientists, and drug development professionals. A thorough understanding of its two-step reaction mechanism, including the crucial role of hydrolysis in conferring stability, is paramount for the successful design and implementation of novel bioconjugates with enhanced therapeutic and diagnostic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Reduction-Responsive Dithiomaleimide-Based Nanomedicine with High Drug Loading and FRET-Indicated Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. broadpharm.com [broadpharm.com]

- 11. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of the PEG2 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation, the selection of a chemical linker to connect therapeutic or imaging moieties to biomolecules is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the function and application of the short, discrete PEG2 spacer, a linker comprising two ethylene (B1197577) glycol units. We will delve into its core physicochemical properties, its impact on the performance of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and provide detailed experimental protocols for its use in common bioconjugation strategies.

Introduction: The Significance of Spacers in Bioconjugation

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, has revolutionized therapeutics, diagnostics, and fundamental biological research.[1] The linker, far from being a simple bridge, plays a crucial role in the overall performance of the bioconjugate. It can influence solubility, stability, pharmacokinetics, and the ability of the conjugated molecules to interact with their respective targets.[2][3] Polyethylene glycol (PEG) linkers are synthetic, flexible, and hydrophilic spacers composed of repeating ethylene oxide units.[1] Their use, known as PEGylation, is a well-established strategy to improve the biopharmaceutical properties of proteins, peptides, and small molecules.[4]

This guide focuses specifically on the PEG2 spacer , a discrete and short linker that offers a unique set of advantages in bioconjugation design.

Core Functions and Advantages of the PEG2 Spacer

The PEG2 spacer, despite its relatively small size, imparts several beneficial properties to bioconjugates:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG2 spacer can significantly improve the overall water solubility of the bioconjugate, preventing aggregation and facilitating formulation and handling.[3]

-

Reduced Steric Hindrance: The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[]

-

Improved Pharmacokinetics: By increasing hydrophilicity and providing a degree of shielding, the PEG2 spacer can contribute to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index.[6]

-

Precise and Defined Length: As a discrete PEG (dPEG®) linker, the PEG2 spacer has a precise molecular weight and length, unlike polydisperse PEGs. This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[7]

Quantitative Data: The Impact of PEG2 Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While longer PEG chains can offer greater solubility and shielding, shorter spacers like PEG2 can be advantageous in specific contexts. The following table summarizes quantitative data comparing the PEG2 spacer to other PEG lengths in various bioconjugate systems.

| Application/Molecule | Spacer Length | Observation |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 spacer.[8] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation when compared to the PEG2 spacer.[8] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG2 | The resulting conjugate exhibited a logD value of -2.27 ± 0.07.[8] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo in comparison to other PEG lengths.[9] |

| Bombesin-based radiolabeled antagonists | PEG2 | The logD value was -1.95, and the serum stability half-life (T1/2) was 246 ± 4 minutes.[6] |

| Bombesin-based radiolabeled antagonists | PEG6 | The serum stability half-life (T1/2) increased to 584 ± 20 minutes.[6] |

| Bombesin-based radiolabeled antagonists | PEG12 | The logD value was -2.22, indicating increased hydrophilicity with longer spacer length.[6] |

Visualization of PEG2 Spacer Function and Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental benefits of the PEG2 spacer and a typical workflow for its application in the synthesis of an antibody-drug conjugate.

Caption: Core properties of the PEG2 spacer and their functional and therapeutic outcomes in bioconjugation.

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using a heterobifunctional PEG2 linker.

Experimental Protocols

This section provides detailed methodologies for the conjugation of a payload to an antibody using a heterobifunctional PEG2 linker, specifically an NHS-PEG2-Maleimide linker. This type of linker allows for a two-step conjugation process, first reacting the NHS ester with amines on the payload (or antibody) and then reacting the maleimide (B117702) with thiols on the antibody (or payload).

Protocol 1: Two-Step Conjugation of a Payload to an Antibody via Thiol-Maleimide Chemistry

This protocol describes the reduction of antibody disulfide bonds to generate free thiols, followed by conjugation with a maleimide-activated payload-PEG2 linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

NHS-PEG2-Maleimide linker

-

Payload with a primary amine group

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Quenching solution: N-ethylmaleimide (NEM) or L-cysteine

-

Purification system: Size Exclusion Chromatography (SEC) column

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

Step 1: Preparation of Payload-PEG2-Maleimide

-

Dissolve the amine-containing payload and a 1.5-fold molar excess of NHS-PEG2-Maleimide in anhydrous DMSO.

-

Add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to catalyze the reaction.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the Payload-PEG2-Maleimide conjugate using reverse-phase HPLC.

Step 2: Antibody Reduction

-

Prepare a solution of the antibody at a concentration of 5-10 mg/mL in degassed PBS buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes. The exact time and TCEP concentration should be optimized to achieve the desired degree of reduction.

-

Remove excess TCEP using a desalting column or spin filtration, exchanging the buffer with degassed PBS.

Step 3: Conjugation Reaction

-

Immediately after purification, add the purified Payload-PEG2-Maleimide (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a good starting point.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid antibody denaturation.

-

Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.

Step 4: Quenching and Purification

-

Quench the reaction by adding a 2-fold molar excess of N-ethylmaleimide or L-cysteine over the initial amount of Payload-PEG2-Maleimide to cap any unreacted thiol groups on the antibody. Incubate for 30 minutes at room temperature.

-

Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted payload-linker and other small molecules.

Step 5: Characterization

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Assess the purity and aggregation of the ADC by SEC-HPLC.

-

Evaluate the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

Applications in Advanced Bioconjugates

Antibody-Drug Conjugates (ADCs)

As highlighted in the quantitative data, the use of a PEG2 spacer in ADCs can be advantageous for achieving a higher DAR while minimizing aggregation compared to longer PEG chains.[8] The hydrophilicity of the PEG2 spacer helps to counterbalance the hydrophobicity of the cytotoxic payload, improving the overall physicochemical properties of the ADC.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the formation of a stable and productive ternary complex.[2] Short, flexible linkers like PEG2 are often employed in PROTAC design to provide sufficient flexibility for the two proteins to interact effectively without introducing excessive hydrophilicity that could hinder cell permeability.[]

Conclusion

The PEG2 spacer, while being one of the shortest PEG linkers, offers a powerful and versatile tool for the design and synthesis of advanced bioconjugates. Its ability to enhance solubility, reduce steric hindrance, and provide a defined and flexible linkage makes it a valuable component in the development of ADCs, PROTACs, and other targeted therapies and diagnostic agents. The choice of spacer length is a critical optimization parameter, and the data and protocols presented in this guide provide a solid foundation for researchers to rationally incorporate the PEG2 spacer into their bioconjugation strategies to develop more effective and safer therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine: Reactivity, Selectivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibromo-Mal-PEG2-Amine, a heterobifunctional linker playing a pivotal role in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document delves into the core aspects of its reactivity, selectivity, and practical application, offering detailed experimental protocols and visual workflows to support researchers in the field.

Core Concepts: Understanding 3,4-Dibromo-Mal-PEG2-Amine

3,4-Dibromo-Mal-PEG2-Amine is a specialized chemical linker designed for the precise covalent modification of biomolecules. Its structure comprises three key functional components:

-

A 3,4-Dibromomaleimide Moiety: This electrophilic group is highly reactive towards thiol (sulfhydryl) groups, particularly those found in cysteine residues of proteins. The two bromine atoms act as leaving groups, enabling the maleimide (B117702) to react with two thiols, thereby offering a unique capacity for cross-linking or "bridging" disulfide bonds.

-

A Polyethylene Glycol (PEG) Spacer (PEG2): The short diethylene glycol spacer is a hydrophilic motif that enhances the water solubility of the linker and the resulting bioconjugate. This property is crucial for maintaining the stability and bioavailability of modified proteins in aqueous environments.

-

A Primary Amine (-NH2) Group: This nucleophilic group provides a secondary point of conjugation. It can be used to attach other molecules of interest, such as cytotoxic drugs, imaging agents, or ligands for E3 ubiquitin ligases, typically after the initial reaction of the dibromomaleimide with a protein. The amine group can react with various electrophiles, including carboxylic acids and activated esters.

The trifunctional nature of this linker allows for a modular and strategic approach to constructing complex bioconjugates with well-defined stoichiometry and stability.

Reactivity and Selectivity of the Dibromomaleimide Moiety

The dibromomaleimide group is the cornerstone of this linker's utility, offering distinct advantages over traditional maleimides in bioconjugation.

Reaction with Thiols: A Dual Reactivity Profile

The primary reaction of the dibromomaleimide moiety is with thiol groups. Unlike conventional maleimides that undergo a Michael addition with a single thiol, dibromomaleimides can react with two thiol molecules in a sequential substitution reaction.[1] This dual reactivity is particularly advantageous for re-bridging reduced disulfide bonds in proteins, such as the interchain disulfides in antibodies.[2] This re-bridging helps to maintain the native structure and stability of the protein.[3]

The reaction proceeds rapidly, often reaching completion in under 20 minutes.[4] The reactivity of dihalomaleimides with thiols follows the order: diiodomaleimide > dibromomaleimide > dichloromaleimide, which is consistent with the leaving group ability of the halide.[4]

Selectivity for Cysteine Residues

At a pH range of 6.5 to 7.5, the maleimide group exhibits high chemoselectivity for thiol groups over other nucleophilic amino acid side chains, such as the amine groups in lysine (B10760008).[5] This selectivity is crucial for site-specific modification of proteins at cysteine residues. Above pH 8.5, the reactivity with primary amines can become more competitive.[6] In the context of dibromomaleimides, the reaction with cysteine residues has been shown to be highly selective, even in the presence of numerous lysine residues.[5]

Stability of the Conjugate

A key advantage of dibromomaleimide-based conjugates is their enhanced stability. The initial dithiomaleimide adduct can undergo hydrolysis under mildly basic conditions to form a highly stable dithiomaleamic acid.[7] This hydrolyzed form is resistant to retro-Michael reactions, a common issue with traditional maleimide-thiol conjugates that can lead to deconjugation in the presence of endogenous thiols like glutathione.[7][8]

Quantitative Data on Dibromomaleimide Reactivity

| Parameter | Value/Observation | Conditions | Reference |

| Reaction Time for Disulfide Bridging | < 15-20 minutes | Stoichiometric reagents, buffered aqueous solution | [3][4] |

| Optimal pH for Thiol Reactivity | 6.2 - 8.5 | Aqueous buffer | [3][5][9] |

| Reactivity Order of Dihalomaleimides | Diiodomaleimide > Dibromomaleimide > Dichloromaleimide | Comparison with thiols | [4] |

| Conjugation Efficiency | Near-quantitative | With stoichiometric reagents | [4] |

| Selectivity | Highly selective for thiols over amines at near-neutral pH | Grb2 SH2 domain with 8 lysines and 1 cysteine | [5] |

| Stability of Hydrolyzed Adduct | Highly stable, resistant to retro-Michael reaction | Mildly basic conditions for hydrolysis | [7][10] |

Experimental Protocols

The following are detailed, representative protocols for the use of 3,4-Dibromo-Mal-PEG2-Amine in the preparation of an antibody-drug conjugate (ADC) and a PROTAC.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Disulfide Bridging

This protocol describes the conjugation of a payload to an antibody, such as Trastuzumab, by re-bridging the interchain disulfide bonds.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS or borate (B1201080) buffer)

-

3,4-Dibromo-Mal-PEG2-Amine

-

Payload with an amine-reactive group (e.g., NHS ester)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Borate Buffer Saline (BBS), pH 8.5

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., PD-10)

-

Ultrafiltration units (e.g., 10 kDa MWCO)

Procedure:

Step 1: Antibody Reduction

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in BBS, pH 8.5.

-

Add a 3 to 8-fold molar excess of TCEP to the antibody solution.[9][11]

-

Incubate the reaction mixture at 37°C for 1 to 1.5 hours to reduce the interchain disulfide bonds.[11]

Step 2: Conjugation with 3,4-Dibromo-Mal-PEG2-Amine

-

Prepare a stock solution of 3,4-Dibromo-Mal-PEG2-Amine (e.g., 10 mM in anhydrous DMF).

-

Add a 5 to 15-fold molar excess of the 3,4-Dibromo-Mal-PEG2-Amine solution to the reduced antibody solution.[2][11]

-

Incubate the reaction at 22°C for 1 hour with gentle mixing.[11]

-

Remove excess unconjugated linker and TCEP using an ultrafiltration unit or a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 3: Payload Attachment

-

Prepare a stock solution of the amine-reactive payload (e.g., 10 mM in anhydrous DMSO).

-

Add a 5 to 10-fold molar excess of the payload solution to the antibody-linker conjugate.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

Step 4: Purification and Characterization

-

Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker.[12]

-

Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.[12]

Protocol for PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC by first reacting 3,4-Dibromo-Mal-PEG2-Amine with a warhead and then with an E3 ligase ligand.

Materials:

-

Warhead (POI binder) with a thiol group

-

E3 ligase ligand with a primary amine

-

3,4-Dibromo-Mal-PEG2-Amine

-

Anhydrous DMF or DMSO

-

Suitable buffers (e.g., phosphate buffer, pH 7.0 for thiol reaction; organic base like DIPEA for amine reaction)

-

HPLC for purification

Procedure:

Step 1: Reaction with Thiol-containing Warhead

-

Dissolve the thiol-containing warhead and a slight molar excess of 3,4-Dibromo-Mal-PEG2-Amine in DMF.

-

Add a suitable base if necessary to deprotonate the thiol (e.g., DIPEA).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, purify the intermediate product (Warhead-linker) by preparative HPLC.

Step 2: Reaction with Amine-containing E3 Ligase Ligand

-

The 3,4-Dibromo-Mal-PEG2-Amine linker has two bromine atoms. Assuming one has reacted with the warhead's thiol, the second bromine can be displaced by another thiol or the primary amine on the PEG linker can be used for the next conjugation. For this protocol, we will utilize the primary amine.

-

Activate the carboxylic acid group on the E3 ligase ligand using a coupling agent (e.g., HATU, HOBt) in an anhydrous solvent like DMF.

-

Add the purified Warhead-linker intermediate to the activated E3 ligase ligand solution.

-

Add a non-nucleophilic base such as DIPEA to facilitate the amide bond formation.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Step 3: Characterization

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway relevant to the application of 3,4-Dibromo-Mal-PEG2-Amine.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Advent of Next-Generation Maleimide Crosslinkers: A Technical Guide to Enhanced Bioconjugation

For decades, the maleimide-thiol reaction has been a cornerstone of bioconjugation, prized by researchers for its high selectivity and efficiency in creating stable thioether bonds. However, limitations such as the reversibility of this linkage and the potential for hydrolysis have spurred the development of next-generation maleimide (B117702) (NGM) crosslinkers. These advanced reagents offer enhanced stability and versatility, paving the way for more robust and effective antibody-drug conjugates (ADCs), protein-protein conjugates, and other modified biomolecules.

This in-depth technical guide provides a comprehensive overview of next-generation maleimide crosslinkers for researchers, scientists, and drug development professionals. We will delve into the core chemistry, compare the performance of different maleimide derivatives, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of this cutting-edge technology.

Overcoming the Stability Hurdle of Traditional Maleimides

Traditional maleimide crosslinkers, while effective, are susceptible to a retro-Michael reaction, which can lead to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in vivo.[1][2] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it inactive for conjugation.[3] These stability issues can compromise the efficacy and safety of bioconjugates, especially in therapeutic applications like ADCs where premature drug release can lead to off-target toxicity.[2][4]

Next-generation maleimides have been engineered to address these challenges, primarily through the use of dihalo-substituted maleimides, such as dibromomaleimides (DBMs) and diiodomaleimides (DIMs).[5][6] These molecules can react with two thiol groups, typically from a reduced disulfide bond in a protein, to form a stable, re-bridged linkage.[7][8] This disulfide re-bridging not only provides a more stable connection but also helps to maintain the native structure of the protein.[]

Quantitative Comparison of Maleimide Crosslinkers

The selection of a crosslinker is critical and depends on the specific application. The following tables summarize the key characteristics and performance metrics of traditional versus next-generation maleimide crosslinkers based on available data.

| Crosslinker Type | Reactive Group | Key Features | Limitations |

| Traditional Maleimide | Maleimide | Highly selective for thiols at pH 6.5-7.5.[10] | Susceptible to retro-Michael reaction (reversibility) and hydrolysis.[1][3] |

| Dibromomaleimide (DBM) | Dibromomaleimide | Enables disulfide re-bridging, forming stable conjugates.[11] Can be designed for accelerated post-conjugation hydrolysis to "lock" the conjugate as a stable maleamic acid.[11] | Can exhibit cross-reactivity with reducing agents like TCEP.[6] |

| Diiodomaleimide (DIM) | Diiodomaleimide | Offers a good balance of rapid bioconjugation and reduced hydrolysis compared to DBMs.[5][6] Increased hydrolytic stability.[5] | |

| Dithiomaleimide (DTM) | Dithiomaleimide | Attenuated reactivity, making them suitable for in situ disulfide reduction and bridging.[6] | |

| Aryloxymaleimides | Aryloxymaleimide | Attenuated reactivity, enabling new methods for protein modification at disulfide bonds.[12] |

| Performance Metric | Dibromomaleimide (DBM) | Diiodomaleimide (DIM) | Reference |

| Reactivity with Thiols | High | Higher than DBM | [13] |

| Hydrolysis Half-life (of N-methyl derivative) | 17.9 minutes | Longer than DBM | [3][5] |

| Conjugation Time | Rapid (conjugation step < 1 min) | Rapid | [14] |

| Post-conjugation Stabilization | Hydrolysis to stable maleamic acid (can be accelerated to ~1 hour) | Hydrolysis to stable maleamic acid | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving next-generation maleimide crosslinkers.

Protocol 1: General Procedure for Antibody Disulfide Bridging with Dibromomaleimide (DBM)

This protocol describes the site-selective modification of an antibody by reducing its interchain disulfide bonds and subsequently re-bridging them with a DBM-based crosslinker.

Materials:

-

IgG1 antibody

-

Borate buffered saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5[7]

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl)

-

DBM-payload conjugate solution in anhydrous DMF

-

Vivaspin® centrifugal concentrators (10 kDa MWCO)

-

Centrifuge

Methodology:

-

Antibody Preparation: Prepare the antibody solution at a concentration of approximately 22.9 µM in BBS buffer.

-

Reduction of Disulfide Bonds: Add a 6-fold molar excess of TCEP to the antibody solution. Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.[1]

-

Conjugation: Add a 5-fold molar excess of the DBM-payload conjugate (dissolved in DMF to a final concentration of 10% v/v) to the reduced antibody solution. Incubate for 1 hour at room temperature.[1]

-

Hydrolysis (Locking): Retain the conjugate in the BBS buffer (pH 8.5) at 25°C for 2 hours to ensure complete hydrolysis of the maleimide ring to the stable maleamic acid form.[11][14]

-

Purification: Remove excess reagents and purify the resulting antibody-drug conjugate using ultrafiltration with a 10 kDa MWCO centrifugal concentrator.[1]

-

Analysis: Analyze the conjugate using SDS-PAGE and LC-MS to determine the drug-to-antibody ratio (DAR) and homogeneity.[1][7]

Protocol 2: In Situ Disulfide Reduction and Bridging with Dithiomaleimide (DTM)

This protocol is designed for the simultaneous reduction and bridging of disulfide bonds, which can minimize side reactions such as disulfide scrambling.[6]

Materials:

-

Peptide or protein with a disulfide bond (e.g., Somatostatin)

-

Phosphate (B84403) buffer (50 mM sodium phosphate, pH 7.4)

-

Dithiomaleimide (DTM) crosslinker

-

TCEP HCl

Methodology:

-

Reaction Setup: Dissolve the peptide/protein in the phosphate buffer.

-

In Situ Reaction: Add a 5-fold molar excess of the DTM crosslinker to the peptide/protein solution.

-

Initiation of Reduction: Add a 3 to 5-fold molar excess of TCEP to the mixture.[15]

-

Reaction Monitoring: Monitor the reaction progress by LC-MS. The bridging reaction is typically complete within 20 minutes.[15]

-

Purification: Purify the bridged product using appropriate chromatographic techniques (e.g., HPLC).

Visualizing the Processes: Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in next-generation maleimide conjugation.

Conclusion

Next-generation maleimide crosslinkers, particularly dihalomaleimides, represent a significant advancement in bioconjugation technology. By enabling the stable re-bridging of disulfide bonds, these reagents facilitate the creation of more homogeneous and robust bioconjugates. This is especially critical in the development of antibody-drug conjugates, where conjugate stability directly impacts therapeutic efficacy and safety. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge to effectively implement these powerful tools in their own work, driving forward innovation in drug development and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]

- 7. [PDF] Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 12. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Photochemically re-bridging disulfide bonds and the discovery of a thiomaleimide mediated photodecarboxylation of C-terminal cysteines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Role of 3,4-Dibromo-Mal-PEG2-Amine in Covalent PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. Within this field, the development of covalent PROTACs has emerged as a promising strategy to target proteins with shallow binding pockets or to achieve prolonged target engagement. A key enabling tool in the synthesis of these covalent degraders is the bifunctional linker, which bridges the target-binding ligand and the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the role and application of 3,4-Dibromo-Mal-PEG2-Amine , a specialized linker designed for the construction of covalent PROTACs.

Core Concepts: The Functionality of 3,4-Dibromo-Mal-PEG2-Amine

3,4-Dibromo-Mal-PEG2-Amine is a heterobifunctional linker featuring three key components: a dibromomaleimide group, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. Each of these components plays a crucial role in the synthesis and function of the resulting PROTAC.

-

Dibromomaleimide as a Covalent Warhead: The dibromomaleimide moiety is an electrophilic group that can react with nucleophilic residues on a protein. It exhibits a strong reactivity towards the thiol group of cysteine residues, forming a stable covalent bond. This "warhead" functionality allows the PROTAC to permanently attach to its target protein, a particularly advantageous feature for proteins that are difficult to target with non-covalent binders. The presence of two bromine atoms offers the potential for cross-linking or dual reactivity, although single substitution is common in PROTAC design.

-

PEG2 Spacer for Optimized Properties: The short di-ethylene glycol (PEG2) spacer provides several benefits. It imparts hydrophilicity to the PROTAC molecule, which can improve solubility and reduce non-specific binding. The defined length and flexibility of the PEG chain are critical for orienting the target protein and the E3 ligase in a productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.

-

Primary Amine for E3 Ligase Ligand Conjugation: The terminal primary amine serves as a versatile chemical handle for attaching a ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This is typically achieved through standard amide bond formation with a carboxylic acid on the E3 ligase ligand, or via other amine-reactive chemistries.

PROTAC Synthesis Workflow using 3,4-Dibromo-Mal-PEG2-Amine

The synthesis of a covalent PROTAC using 3,4-Dibromo-Mal-PEG2-Amine generally follows a convergent approach. First, the E3 ligase ligand is functionalized with a reactive group, often a carboxylic acid. In a separate step, the warhead targeting the protein of interest is prepared. The key conjugation step involves the reaction of the primary amine of the linker with the activated E3 ligase ligand, followed by the reaction of the dibromomaleimide with a cysteine residue on the target protein.

Caption: A generalized workflow for the synthesis of a covalent PROTAC.

Mechanism of Action of a Covalent PROTAC

Once synthesized, a covalent PROTAC executes its function through a series of orchestrated steps within the cell, leading to the degradation of the target protein.

Caption: The catalytic cycle of targeted protein degradation by a covalent PROTAC.

Quantitative Data and Experimental Protocols

However, based on studies of similar covalent PROTACs, the following tables and protocols represent the types of data and methodologies that would be employed to characterize a PROTAC synthesized with this linker.

Table 1: Hypothetical Degradation Profile of a Covalent PROTAC

| Parameter | Value | Cell Line | Treatment Time |

| DC50 | 50 nM | HEK293 | 24 hours |

| Dmax | >90% | HEK293 | 24 hours |

| Target Occupancy | >95% at 1 µM | HEK293 | 4 hours |

Table 2: Hypothetical Selectivity Profile

| Protein | % Degradation at 1 µM |

| Target Protein | >90% |

| Off-Target Kinase 1 | <10% |

| Off-Target Kinase 2 | <5% |

Experimental Protocols

Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

-

Materials: E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-COOH, 1 eq.), 3,4-Dibromo-Mal-PEG2-Amine (1.1 eq.), HATU (1.2 eq.), DIPEA (3 eq.), Anhydrous DMF.

-

Procedure:

-

Dissolve the E3 ligase ligand in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add 3,4-Dibromo-Mal-PEG2-Amine to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

-

Protocol 2: Western Blotting for Protein Degradation

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Signaling Pathway Context

The specific signaling pathway impacted by a PROTAC is entirely dependent on its target protein. For instance, if a PROTAC were designed to target a kinase involved in a cancer-related pathway, its successful degradation would lead to the downregulation of that pathway.

Caption: Inhibition of a signaling pathway by PROTAC-mediated degradation of a key kinase.

Conclusion

3,4-Dibromo-Mal-PEG2-Amine represents a valuable tool for the synthesis of covalent PROTACs, offering a strategic approach to target proteins via cysteine residues. Its well-defined structure, combining a reactive warhead, a beneficial PEG spacer, and a versatile conjugation handle, makes it an attractive linker for researchers in targeted protein degradation. While specific, published examples detailing its use are currently sparse, the principles of its application are well-grounded in the established chemistry of bioconjugation and PROTAC design. The continued exploration of covalent modalities in protein degradation will likely see the increased application and reporting of such specialized linkers, further expanding the arsenal (B13267) of tools available to drug discovery scientists.

An In-depth Technical Guide to Thiol-Reactive Linkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive linkers, essential tools for the precise modification of proteins. Thiol-reactive linkers are widely used in basic research and are critical components in the development of cutting-edge therapeutics such as antibody-drug conjugates (ADCs). By targeting the sulfhydryl group of cysteine residues, these linkers enable the site-specific attachment of a variety of molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), and potent cytotoxic drugs. This document will delve into the chemistry, reactivity, and stability of the most common classes of thiol-reactive linkers, offering detailed experimental protocols and comparative data to inform the design and execution of protein modification strategies.

The Chemistry of Thiol-Reactive Linkers

The unique reactivity of the thiol group (–SH) on cysteine residues makes it an ideal target for specific protein modification. Cysteine is a relatively low-abundance amino acid, allowing for more controlled and site-specific conjugation compared to reactions targeting more abundant residues like lysine.[1] The most prominent thiol-reactive linkers fall into four major classes: maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones. Each class possesses a distinct mechanism of action, leading to differences in reaction kinetics, stability of the resulting conjugate, and potential for off-target reactions.

Maleimides

Maleimides are the most widely used thiol-reactive linkers due to their high reactivity and specificity for thiols under mild conditions.[2][] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the double-bonded carbons of the maleimide (B117702) ring, forming a stable thioether bond.[4]

Figure 1: Reaction mechanism of a maleimide with a protein thiol.

The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic, and competing reactions with amines are minimized.[5] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5] However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[4][6] Hydrolysis of the succinimide (B58015) ring can mitigate this instability.[][7][8]

Haloacetyls (Iodoacetamides and Bromoacetamides)

Haloacetyls, primarily iodoacetamides and bromoacetamides, react with thiols via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[9] This reaction is also typically performed at a neutral to slightly alkaline pH (7.0-8.5).

Figure 2: Reaction mechanism of a haloacetyl with a protein thiol.

While the thioether bond formed is generally more stable than the maleimide-thiol adduct, haloacetyls can exhibit lower specificity, with the potential for side reactions with other amino acid residues like histidine and methionine, especially at higher pH.[9]

Pyridyl Disulfides

Pyridyl disulfide linkers react with thiols through a thiol-disulfide exchange mechanism. This reaction forms a new disulfide bond between the linker and the protein's cysteine residue, releasing pyridine-2-thione.[10][11] The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[12]

Figure 3: Thiol-disulfide exchange reaction with a pyridyl disulfide linker.

A key feature of the resulting disulfide bond is its susceptibility to cleavage by reducing agents. This property is particularly advantageous for drug delivery applications, as the reducing environment within a cell can trigger the release of a conjugated payload.[11]

Vinyl Sulfones

Vinyl sulfones react with thiols via a Michael addition, similar to maleimides, forming a stable thioether bond.[13] The reaction is generally selective for thiols under physiological conditions. Vinyl sulfone-based linkers are reported to form highly stable adducts, resistant to hydrolysis and thiol exchange, making them an attractive alternative to maleimides for applications requiring high stability.[4][14]

Figure 4: Reaction mechanism of a vinyl sulfone with a protein thiol.

Quantitative Comparison of Thiol-Reactive Linkers

The choice of a thiol-reactive linker is often dictated by the desired balance between reaction efficiency and the stability of the final conjugate. The following tables summarize key quantitative data for the most common thiol-reactive linkers.

Table 1: Reactivity of Thiol-Reactive Linkers with Cysteine

| Linker Class | Reactive Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction pH |

| Maleimides | Maleimide | ~10² - 10⁴ | 6.5 - 7.5 |

| Iodoacetamides | Iodoacetamide (B48618) | ~10¹ - 10² | 7.0 - 8.5 |

| Vinyl Sulfones | Vinyl Sulfone | ~10¹ - 10² | ~7.4 |

| Pyridyl Disulfides | Pyridyl Disulfide | Variable (exchange reaction) | ~7.0 |

| Note: Rate constants can vary depending on the specific probe structure, solvent, and temperature.[15] |

Table 2: Stability of Thiol-Linker Adducts

| Linker Class | Adduct | Stability Characteristics | Factors Affecting Stability |

| Maleimides | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange.[6] | Presence of other thiols, pH. Ring hydrolysis increases stability.[][7] |

| Haloacetyls | Thioether | Generally stable. | Less prone to reversal compared to maleimides. |

| Pyridyl Disulfides | Disulfide | Cleavable by reducing agents (e.g., DTT, TCEP, intracellular glutathione). | Reducing environment. |

| Vinyl Sulfones | Thioether | Highly stable, resistant to hydrolysis and thiol exchange.[14] | Generally considered very stable. |

Experimental Protocols

The following are generalized protocols for protein modification using common thiol-reactive linkers. It is crucial to optimize these protocols for each specific protein and linker pair.

General Considerations

-

Buffer Selection: Use buffers with a pH appropriate for the chosen linker (typically pH 6.5-8.5). Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) unless they are part of a reduction step and are subsequently removed.[5] Common buffers include phosphate-buffered saline (PBS), HEPES, and Tris.

-

Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is effective and does not need to be removed before reaction with maleimides or haloacetyls. Dithiothreitol (DTT) can also be used but must be removed (e.g., by dialysis or desalting column) prior to conjugation.

-

Degassing Buffers: To prevent re-oxidation of free thiols, it is advisable to degas all buffers by applying a vacuum or sparging with an inert gas like nitrogen or argon.[5]

-

Linker-to-Protein Ratio: The molar ratio of linker to protein will influence the degree of labeling. A 10-20 fold molar excess of the linker is a common starting point, but this should be optimized.[5]

-

Reaction Conditions: Reactions are typically carried out at room temperature for a few hours or at 4°C overnight. Protect light-sensitive linkers and conjugates from light.

Protocol for Protein Modification with a Maleimide Linker

-

Prepare Protein Solution: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.

-

(Optional) Reduce Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.

-

Prepare Linker Stock Solution: Immediately before use, dissolve the maleimide linker in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add the desired molar excess of the maleimide stock solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with the excess maleimide.

-

Purification: Remove excess, unreacted linker and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Protocol for Protein Modification with an Iodoacetamide Linker

-

Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0) at a concentration of 0.2-1 mg/mL.[9][16]

-

(Optional) Reduce Disulfide Bonds: Add TCEP to a final concentration of 5-10 mM and incubate at 55°C for 1 hour.[9]

-

Prepare Linker Stock Solution: Immediately before use, dissolve the iodoacetamide linker in the reaction buffer or an organic solvent to a high concentration (e.g., 375 mM).[9] Protect the solution from light.[9]

-

Conjugation Reaction: Add the iodoacetamide stock solution to the protein solution to achieve the desired final concentration (e.g., a slight molar excess over thiols) and incubate at room temperature for 30-60 minutes in the dark.[9][16]

-

Quenching (Optional): Add DTT to quench any unreacted iodoacetamide.

-

Purification: Purify the conjugate using standard methods such as dialysis or gel filtration.

Protocol for Protein Modification with a Pyridyl Disulfide Linker

-

Prepare Protein Solution: Dissolve the protein in a buffer at pH 7-8 (e.g., PBS).

-

(Optional) Reduce Disulfide Bonds: Reduce any disulfide bonds as described previously and ensure the reducing agent is removed.

-